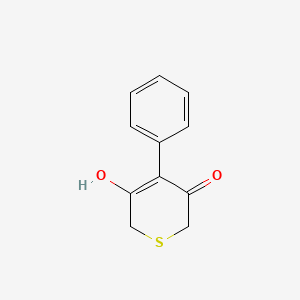
5-Hydroxy-4-phenyl-2H-thiopyran-3(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-4-phenyl-2H-thiopyran-3(6H)-one is an organic compound belonging to the class of thiopyrans
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4-phenyl-2H-thiopyran-3(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a phenyl-substituted ketone with a sulfur-containing reagent, such as hydrogen sulfide or a thiol, under acidic or basic conditions. The reaction may require a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxy-4-phenyl-2H-thiopyran-3(6H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Hydroxy-4-phenyl-2H-thiopyran-3(6H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenyl-2H-thiopyran-3(6H)-one: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
5-Hydroxy-4-methyl-2H-thiopyran-3(6H)-one: Substitution of the phenyl group with a methyl group can lead to different chemical and biological properties.
Uniqueness
5-Hydroxy-4-phenyl-2H-thiopyran-3(6H)-one is unique due to the presence of both a hydroxyl group and a phenyl group, which can influence its chemical reactivity and potential applications. The combination of these functional groups may enhance its biological activity and make it a valuable compound for further research.
Propriétés
Numéro CAS |
61363-74-4 |
|---|---|
Formule moléculaire |
C11H10O2S |
Poids moléculaire |
206.26 g/mol |
Nom IUPAC |
3-hydroxy-4-phenyl-2H-thiopyran-5-one |
InChI |
InChI=1S/C11H10O2S/c12-9-6-14-7-10(13)11(9)8-4-2-1-3-5-8/h1-5,12H,6-7H2 |
Clé InChI |
QKSQZLAJDHBSBB-UHFFFAOYSA-N |
SMILES canonique |
C1C(=C(C(=O)CS1)C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


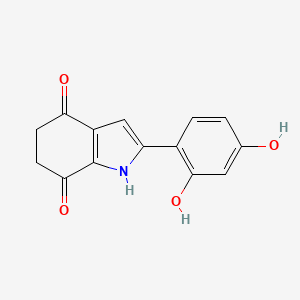
![2-{[4-(Dichloromethanesulfonyl)-2-nitrophenyl]sulfanyl}ethan-1-amine](/img/structure/B14589247.png)
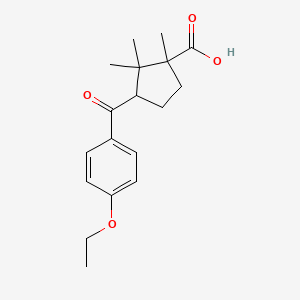
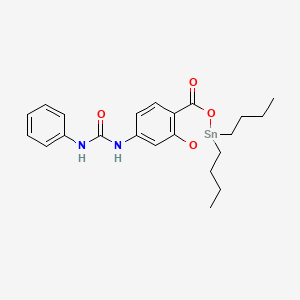
![N-[(4-Hexylphenyl)methylidene]hydroxylamine](/img/structure/B14589259.png)

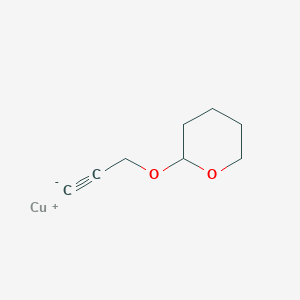
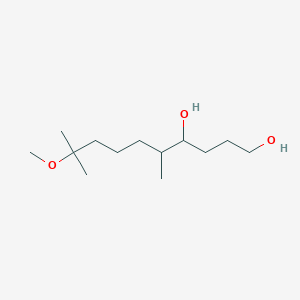
![Benzenamine, N-[1-phenyl-2-(phenylmethoxy)cyclohexyl]-](/img/structure/B14589292.png)
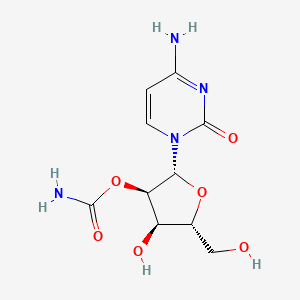
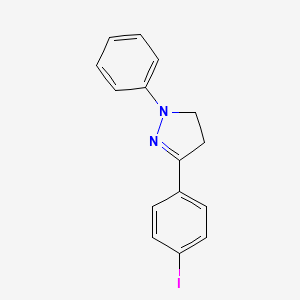
![(3aS,9aS)-3a,4,5,6,7,8,9,9a-Octahydrocycloocta[d][1,2]oxazole](/img/structure/B14589332.png)
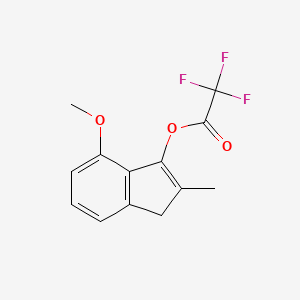
![2-Diazonio-1-{2-[(4-methylbenzene-1-sulfonyl)amino]phenyl}prop-1-en-1-olate](/img/structure/B14589343.png)
